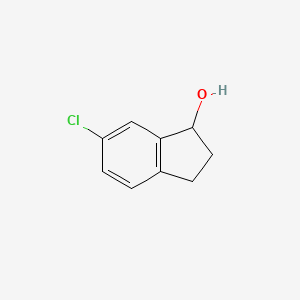

6-chloro-2,3-dihydro-1H-inden-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDNEJBOKXINDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Scientist's-Guide-to-the-Chemoselective-Reduction-of-6-chloro-1-indanone

An In-depth Technical Guide on the Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-ol

Introduction

The transformation of a ketone to an alcohol represents a fundamental and powerful tool in the synthetic organic chemist's arsenal. This guide provides a comprehensive overview of the selective reduction of 6-chloro-1-indanone to its corresponding alcohol, this compound. This particular transformation is of significant interest to researchers and professionals in drug development, as the resulting chiral alcohol can serve as a key building block for a variety of biologically active molecules.[1][2][3] This document will delve into the mechanistic underpinnings of this reduction, provide a detailed and validated experimental protocol, and discuss the critical aspects of product characterization and safety.

The Chemistry: A Tale of Hydride Transfer

The conversion of 6-chloro-1-indanone, a ketone, to this compound, a secondary alcohol, is achieved through a reduction reaction.[4] This process involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity.[4][5]

Mechanism of Reduction with Sodium Borohydride:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride, being a potent nucleophile, attacks the partially positive carbonyl carbon of 6-chloro-1-indanone.

-

Alkoxide Formation: This nucleophilic addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.

-

Protonation: The reaction is then quenched with a protic solvent, typically an alcohol or water. The alkoxide is protonated to yield the final secondary alcohol product, this compound.[4]

The choice of sodium borohydride is strategic. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is selective for aldehydes and ketones and will not typically reduce other functional groups like esters, amides, or carboxylic acids under standard conditions.[4][6] This chemoselectivity is crucial when working with multifunctional molecules.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable and reproducible method for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 6-chloro-1-indanone | C₉H₇ClO | 166.60 | 1.00 g (6.00 mmol) |

| Sodium borohydride | NaBH₄ | 37.83 | 0.27 g (7.20 mmol) |

| Methanol | CH₃OH | 32.04 | 20 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1-indanone (1.00 g, 6.00 mmol).

-

Dissolution: Add methanol (20 mL) to the flask and stir the mixture at room temperature until the 6-chloro-1-indanone is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly and portion-wise add sodium borohydride (0.27 g, 7.20 mmol) to the stirred solution over a period of 10-15 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood.[7][8]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) functional group (broad peak around 3200-3600 cm⁻¹) and the disappearance of the ketone carbonyl (C=O) peak (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Melting Point: To assess the purity of the crystalline product.

Safety and Handling Precautions

-

Sodium Borohydride (NaBH₄): This reagent is a strong reducing agent and is water-reactive, releasing flammable hydrogen gas upon contact with water, acids, or high temperatures.[7][8] It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8]

-

Handling: Always handle sodium borohydride in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.[7] Handle and store under an inert gas and protect from moisture.[8][9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store away from acids and oxidizing agents.[9]

-

Spills: In case of a spill, avoid contact with water.[7] Vacuum or sweep up the material and place it into a suitable disposal container.[7]

-

-

Organic Solvents (Methanol, Dichloromethane): These solvents are flammable and have associated health risks upon inhalation or skin contact. Always handle them in a fume hood and wear appropriate PPE.

Beyond the Basics: Asymmetric Reduction

While the described protocol yields a racemic mixture of this compound, the synthesis of a single enantiomer is often the ultimate goal in drug development. This can be achieved through asymmetric reduction. Several strategies exist for this purpose:

-

Chiral Reducing Agents: Employing chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane), can induce enantioselectivity.[10]

-

Catalytic Asymmetric Reduction: The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a transition metal complex with a chiral ligand, in conjunction with a stoichiometric reducing agent like borane or catecholborane, can provide high enantiomeric excess.[10][11]

-

Biocatalysis: Ketoreductase enzymes (KREDs) offer a green and highly selective method for the asymmetric reduction of ketones to chiral alcohols.[1][12]

The choice of method will depend on the desired enantiomeric purity, scalability, and cost-effectiveness of the synthesis.

Conclusion

The reduction of 6-chloro-1-indanone to this compound is a straightforward yet crucial transformation. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably synthesize this valuable intermediate. The insights provided in this guide, from the mechanistic details to safety considerations and advanced asymmetric approaches, are intended to empower scientists and drug development professionals in their pursuit of novel and effective therapeutics.

References

-

OSU Chemistry. Sodium Borohydride SOP.docx. Available from: [Link]

-

University of California. Sodium borohydride - Standard Operating Procedure. Available from: [Link]

-

ESPI Metals. Sodium Borohydride. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

American Chemical Society. Following green chemistry principles: Sodium borohydride reductions. Available from: [Link]

-

University of Groningen. Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones. Available from: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

-

Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

-

Royal Society of Chemistry. Engineering Ketoreductases for the Enantioselective Synthesis of Chiral Alcohols. Available from: [Link]

-

Society of Chemical Industry. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Available from: [Link]

-

PubMed. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available from: [Link]

-

National Center for Biotechnology Information. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Available from: [Link]

-

AZoM. Catalytic Hydrogenation Reaction. Available from: [Link]

-

Chad's Prep. Catalytic Hydrogenation. Available from: [Link]

-

National Center for Biotechnology Information. 6-Chloro-1-indanone. Available from: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

-

ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available from: [Link]

- Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

Organic Syntheses. 2-indanone. Available from: [Link]

-

ResearchGate. Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Available from: [Link]

-

National Center for Biotechnology Information. Purification and characterization of 6-chlorohydroxyquinol 1,2-dioxygenase from Streptomyces rochei 303: comparison with an analogous enzyme from Azotobacter sp. strain GP1. Available from: [Link]

-

YouTube. A Catalytic Cycle: Hydrogenation. Available from: [Link]

-

Organic Syntheses. Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Available from: [Link]

-

Royal Society of Chemistry. Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process. Available from: [Link]

-

National Center for Biotechnology Information. Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link]

-

ACS Publications. Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Available from: [Link]

-

PubMed. Purification and characterization of 6-chlorohydroxyquinol 1,2-dioxygenase from Streptomyces rochei 303: comparison with an analogous enzyme from Azotobacter sp. strain GP1. Available from: [Link]

-

PubMed. Purification, characterization and gene cloning of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5. Available from: [Link]

Sources

- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Following green chemistry principles: Sodium borohydride reductions | Poster Board #203 - American Chemical Society [acs.digitellinc.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chemistry.osu.edu [chemistry.osu.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Sodium Borohydride - ESPI Metals [espimetals.com]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 11. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-chloro-2,3-dihydro-1H-inden-1-ol: An In-depth Technical Guide

Introduction

6-chloro-2,3-dihydro-1H-inden-1-ol is a halogenated derivative of indanol, a class of compounds with significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for high-stakes applications like drug development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational dataset for this confirmation, offering a detailed insight into the molecular architecture. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, focusing on the practical application and theoretical underpinnings of each method. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a holistic view of the molecule's spectroscopic signature.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound comprises a bicyclic system with a chlorine-substituted benzene ring fused to a five-membered ring bearing a hydroxyl group. This arrangement presents several key features that will be interrogated by spectroscopic methods:

-

Aromatic Protons: The three protons on the benzene ring will exhibit distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.

-

Chiral Center: The carbon bearing the hydroxyl group (C1) is a chiral center, leading to diastereotopic protons in the adjacent methylene group (C2), which are expected to be non-equivalent in the ¹H NMR spectrum.

-

Aliphatic Protons: The protons on the five-membered ring will appear in the aliphatic region of the ¹H NMR spectrum.

-

Hydroxyl Group: The hydroxyl proton will have a characteristic chemical shift in the ¹H NMR spectrum and a distinct absorption band in the IR spectrum. The carbon it is attached to will also have a specific chemical shift in the ¹³C NMR spectrum.

-

Carbon Skeleton: The nine carbon atoms in the molecule will each produce a signal in the ¹³C NMR spectrum, with their chemical shifts being indicative of their local electronic environment.

-

Chlorine Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak in the mass spectrum, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. It provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1] Higher field strengths will provide better signal dispersion.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~75 |

| C-2 | ~35 |

| C-3 | ~30 |

| C-3a | ~145 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~122 |

| C-7a | ~143 |

-

Aromatic Region (δ 120-150 ppm): Six signals are expected for the aromatic carbons. The carbons directly attached to the chlorine (C-6) and the fused ring system (C-3a, C-7a) will have distinct chemical shifts. The presence of the electron-withdrawing chlorine atom will influence the chemical shifts of the aromatic carbons. [2][3]* Carbinol Carbon (C-1, δ ~75 ppm): The carbon attached to the hydroxyl group will be significantly deshielded and appear in this region.

-

Aliphatic Region (δ 20-40 ppm): The two aliphatic carbons of the five-membered ring (C-2 and C-3) will resonate in this upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

-

Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be run first and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for IR Spectroscopy.

Expected IR Absorption Bands and Interpretation

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (secondary alcohol) | ~1050 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

The IR spectrum will be dominated by a strong, broad absorption in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretches will appear just below 3000 cm⁻¹. A strong band around 1050 cm⁻¹ is expected for the C-O stretch of the secondary alcohol. The C-Cl stretch will be found in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized, commonly using a high-energy electron beam (Electron Ionization).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry.

Expected Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₉H₉ClO) is 168.62 g/mol .

| m/z | Proposed Fragment | Notes |

| 168/170 | [M]⁺ | Molecular ion peak with a characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl. |

| 150/152 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion. |

| 133 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 115 | [M - Cl - H₂O]⁺ | Subsequent loss of water after the loss of chlorine. |

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 168 and an isotopic peak at m/z 170, with the intensity of the m/z 170 peak being approximately one-third that of the m/z 168 peak, which is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: A common fragmentation pathway for alcohols is the loss of a water molecule, which would give rise to a peak at m/z 150/152. Loss of the chlorine atom from the molecular ion would result in a fragment at m/z 133. Subsequent loss of water from this fragment would lead to a peak at m/z 115. The fragmentation pattern of the parent compound, 2,3-dihydro-1H-inden-1-ol, shows a base peak corresponding to the loss of water. [4]

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined interpretation provides the highest level of confidence in the structural assignment of this compound.

-

MS confirms the molecular weight and the presence of a chlorine atom.

-

IR spectroscopy confirms the presence of the hydroxyl and aromatic functional groups.

-

¹³C NMR confirms the number of unique carbon atoms and their general electronic environments.

-

¹H NMR provides the detailed connectivity of the proton framework, allowing for the definitive assignment of the isomeric structure.

Together, these techniques offer a self-validating system for the complete and unambiguous characterization of this compound, a critical step in its application in research and development.

References

-

PubChem. 1-Chloro-2,3-dihydro-1H-indene. National Center for Biotechnology Information. [Link]

-

Chemsrc. 6-Chloro-2,3-dihydro-1H-indole. [Link]

-

NIST. 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

- Google Patents. A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

ResearchGate. Fig. 1. (a) H-1 NMR spectrum of 6. (b) C-13 NMR spectrum of 6. [Link]

-

ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]

-

NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-. NIST Chemistry WebBook. [Link]

-

NIST. 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

PubChem. 6-Methyl-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

NIST. 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

NIST. 1H-Inden-5-ol, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

NIST. 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. NIST Chemistry WebBook. [Link]

Sources

1H NMR and 13C NMR data for 6-chloro-2,3-dihydro-1H-inden-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-chloro-2,3-dihydro-1H-inden-1-ol

Introduction: The Role of NMR in Structural Elucidation

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the arsenal of analytical techniques available to scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for elucidating the structure of organic compounds in solution.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted indanol. The indane framework is a common motif in biologically active molecules, making the precise characterization of its derivatives, such as the title compound, a critical task for researchers in medicinal chemistry and materials science.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a framework for interpretation, explaining the causal relationships between the molecular structure and the resulting NMR spectra. We will explore not only the expected chemical shifts, coupling constants, and integration but also the underlying principles of electronegativity, aromaticity, and spatial relationships that govern these parameters.

Molecular Structure and Predicted Spectral Features

To interpret an NMR spectrum effectively, one must first analyze the molecule's structure to predict the number and type of signals.

The structure of this compound possesses several key features:

-

A substituted aromatic ring.

-

A five-membered aliphatic ring.

-

A stereocenter at the C1 position, bearing a hydroxyl group.

-

A chlorine substituent on the aromatic ring.

Due to the presence of the stereocenter at C1, all protons in the five-membered ring are diastereotopic and thus chemically non-equivalent, with the exception of cases of accidental equivalence.[3] Consequently, we anticipate distinct signals for each proton. The aromatic region should display three unique signals. In total, we expect eight signals in the ¹H NMR spectrum and nine unique signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.

Caption: Numbered structure of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra suitable for full structural assignment.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

- Causality : CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4][5] DMSO-d₆ is an excellent alternative for more polar compounds and has the advantage of shifting exchangeable protons (like -OH) further downfield, reducing the chance of overlapping with other signals.[6]

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

- Instrument: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.

- Experiment: Standard one-pulse proton experiment.

- Temperature: 298 K (25 °C).

- Spectral Width: ~16 ppm (centered around 6 ppm).

- Number of Scans: 8 to 16 scans.

- Causality : This number is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

- Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.

3. ¹³C NMR Acquisition:

- Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

- Causality : Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which is crucial for identifying the number of unique carbon environments.[7]

- Spectral Width: ~240 ppm (centered around 100 ppm).

- Number of Scans: 512 to 2048 scans.

- Causality : The low natural abundance of the ¹³C isotope (~1.1%) necessitates a larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[7]

- Relaxation Delay (d1): 2 seconds.

4. 2D NMR Experiments (for Unambiguous Assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides rich information through chemical shift, integration, and signal multiplicity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |

| H7 | ~7.30 | d | ~1.5 | 1H |

| H5 | ~7.25 | dd | ~8.0, 1.5 | 1H |

| H4 | ~7.20 | d | ~8.0 | 1H |

| H1 | ~5.25 | t | ~6.0 | 1H |

| H3α / H3β | ~3.10 / ~2.90 | m | - | 2H |

| H2α / H2β | ~2.55 / ~2.00 | m | - | 2H |

| 1-OH | Variable (1.5-3.0) | br s | - | 1H |

Discussion of ¹H NMR Data:

-

Aromatic Region (δ 7.20-7.30 ppm):

-

The three aromatic protons (H4, H5, H7) appear in the most downfield region due to the deshielding effect of the benzene ring current.[8]

-

H4 is expected to be a doublet, split only by H5 (³J coupling, ~8.0 Hz).

-

H5 will appear as a doublet of doublets, split by both H4 (³J, ~8.0 Hz) and H7 (⁴J, meta-coupling, ~1.5 Hz).

-

H7 is anticipated to be a doublet due to meta-coupling with H5. The chlorine at C6 exerts an electron-withdrawing inductive effect, which can slightly influence the chemical shifts of adjacent protons.[6][8]

-

-

Carbinol Proton (H1, δ ~5.25 ppm):

-

The proton on the carbon bearing the hydroxyl group (H1) is significantly deshielded by the electronegative oxygen atom.

-

It is expected to appear as a triplet due to coupling with the two adjacent H2 protons, assuming similar coupling constants (³J_H1-H2α ≈ ³J_H1-H2β).

-

-

Aliphatic Region (δ 2.00-3.10 ppm):

-

The protons on C2 and C3 are in a complex aliphatic environment. The protons on C3 are benzylic, placing them further downfield than the C2 protons.

-

Due to the stereocenter at C1, the two protons on C2 (H2α and H2β) are diastereotopic and will have different chemical shifts and coupling constants to H1 and the H3 protons. Similarly, H3α and H3β are diastereotopic.

-

This leads to complex, overlapping multiplets for these four protons. Detailed analysis using 2D NMR or simulation would be required for precise assignment.

-

-

Hydroxyl Proton (1-OH, variable):

-

The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[6] It typically appears as a broad singlet and may exchange with trace D₂O in the solvent, causing it to diminish or disappear.

-

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted δ (ppm) |

| C7a | ~145 |

| C3a | ~142 |

| C6 | ~134 |

| C4 | ~128 |

| C5 | ~126 |

| C7 | ~122 |

| C1 | ~77 |

| C3 | ~38 |

| C2 | ~30 |

Discussion of ¹³C NMR Data:

-

Aromatic Region (δ 122-145 ppm):

-

Six signals are expected for the six aromatic carbons. The two quaternary carbons (C3a and C7a) that are part of the ring fusion will be downfield.

-

The carbon directly bonded to chlorine (C6) will be significantly influenced by the halogen's electronegativity and is expected around 134 ppm.[9][10]

-

The remaining three aromatic CH carbons (C4, C5, C7) will appear in the typical aromatic region.

-

-

Carbinol Carbon (C1, δ ~77 ppm):

-

Aliphatic Region (δ 30-38 ppm):

-

The two aliphatic carbons, C2 and C3, will appear in the upfield region.

-

The benzylic carbon, C3, will be further downfield (~38 ppm) compared to the C2 carbon (~30 ppm) due to its proximity to the aromatic ring.[10]

-

Confirmation of Assignments with 2D NMR

While 1D spectra provide the initial data, 2D NMR experiments are indispensable for confirming the proposed assignments.

Caption: Expected key HMBC (¹H-¹³C) long-range correlations.

-

COSY: Would show correlations between H4↔H5, H5↔H7, H1↔H2, and H2↔H3, confirming the proton connectivity within the aliphatic and aromatic systems.

-

HSQC: Would provide a direct link between each proton and its carbon, for example, mapping the signal at ~5.25 ppm (H1) to the carbon signal at ~77 ppm (C1).

-

HMBC: This is the ultimate tool for establishing the overall framework. Key expected correlations (shown above) would include:

-

From the benzylic protons (H3) to the aromatic quaternary carbons (C3a, C7a) and the ortho CH (C4).

-

From the carbinol proton (H1) to C2 and C7a.

-

From the aromatic proton H4 to the benzylic carbon C3. These correlations bridge the different parts of the molecule, leaving no doubt as to its constitution.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous structural proof for this compound. By understanding the fundamental principles that dictate chemical shifts and coupling patterns, researchers can confidently assign every signal to its corresponding nucleus. This guide serves not only as a reference for the specific spectral data of this compound but also as a methodological template for the structural elucidation of related novel molecules, a critical skill for professionals in chemical research and drug development.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from ScienceOpen website. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg website. [Link]

-

SpectraBase. (n.d.). 2-Indanol - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from MSU Chemistry website. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from Chemguide website. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University website. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from NC State University Libraries website. [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from Chemistry LibreTexts website. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI website. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-2,3-dihydro-1H-isoindol-1-one. PubChem. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

-

Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. YouTube. [Link]

-

Pearson+. (n.d.). Describe the 1 H NMR spectrum for an anhydrous sample of 3-chloro-3-methylbutan-1-ol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

ResearchGate. (2014). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]

-

MaChemGuy. (2015). Carbon13 NMR - Two worked examples. YouTube. [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from University of Calgary website. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Tony St John. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

PubMed Central. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

PubMed Central. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Chloro-1,4-dihydro-2,3-quinoxalinedione - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. scienceopen.com [scienceopen.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

mass spectrometry analysis of 6-chloro-2,3-dihydro-1H-inden-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-chloro-2,3-dihydro-1H-inden-1-ol

Foreword: Decoding Molecular Architecture

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This compound, a substituted indanol, represents a class of molecules with significant potential as intermediates in the synthesis of biologically active compounds.[1][2] Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive framework for the analysis of this compound, moving beyond procedural steps to explore the causal logic behind methodological choices. We will dissect the ionization behavior, predict fragmentation pathways, and present validated protocols, equipping researchers with the expertise to confidently characterize this and similar molecular entities.

Physicochemical Profile and Mass Spectrometric Considerations

Before venturing into instrumental analysis, a foundational understanding of the analyte's properties is critical. This informs our choice of methodology and aids in the interpretation of the resulting spectra.

-

Molecular Formula: C₉H₉ClO

-

Molecular Weight:

-

Monoisotopic Mass: 168.0342 Da

-

Average Mass: 168.62 g/mol

-

-

Key Structural Features:

-

Chlorine Atom: The presence of chlorine is a powerful diagnostic tool in mass spectrometry. Due to the natural abundance of its isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any chlorine-containing fragment will exhibit a characteristic isotopic pattern with a primary peak (M) and a secondary peak at two mass units higher (M+2) with approximately one-third the intensity.[3]

-

Hydroxyl Group (-OH): As a secondary alcohol, this group is susceptible to characteristic fragmentation, most notably the neutral loss of water (H₂O).[3] It also provides a site for protonation or deprotonation in soft ionization techniques.

-

Indane Core: The fused bicyclic structure provides a rigid backbone that will influence fragmentation, leading to characteristic cleavages of the five-membered ring.

-

Ionization Strategies: Hard vs. Soft Ionization

The choice of ionization technique is the most critical decision in a mass spectrometry experiment, dictating whether we primarily observe the intact molecule or its constituent fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable compounds like this compound, GC-MS is the gold standard for structural identification.[4] The separation power of gas chromatography combined with the detailed fragmentation provided by Electron Ionization (EI) yields a rich, reproducible molecular fingerprint.

The Principle of Electron Ionization (EI): EI is a "hard" ionization technique where the analyte, in the gas phase, is bombarded by a high-energy electron beam (typically 70 eV).[5][6][7] This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•) that is often energetically unstable.[6][8] This excess energy is dissipated through extensive and predictable fragmentation, which is invaluable for deducing the molecule's structure.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

When analyzing complex mixtures, thermally labile compounds, or when molecular weight confirmation is the primary goal, LC-MS is the preferred platform.

The Principle of Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[10] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process typically yields protonated molecules [M+H]⁺ (in positive ion mode) or deprotonated molecules [M-H]⁻ (in negative ion mode) with minimal fragmentation. This makes ESI ideal for unequivocally determining the molecular weight of the analyte.

Fragmentation Analysis: Unveiling the Molecular Blueprint

The fragmentation pattern is the key to structural elucidation. Based on the principles of mass spectrometry and the structure of this compound, we can predict the major fragmentation pathways under Electron Ionization.

Predicted EI Fragmentation Pathways

The molecular ion (M⁺•) will appear at m/z 168, accompanied by its isotopic partner at m/z 170. The subsequent fragmentation is driven by the formation of stable ions and neutral species.

-

Loss of Water (Dehydration): The most facile fragmentation for many alcohols is the loss of a water molecule (18 Da). This leads to the formation of a stable chloro-indenyl cation.

-

M⁺• (m/z 168/170) → [M - H₂O]⁺• (m/z 150/152)

-

-

Loss of Chlorine Radical: Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 or 37 Da).

-

M⁺• (m/z 168/170) → [M - Cl]⁺ (m/z 133)

-

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of a formyl radical (CHO) after rearrangement, or other pathways. A key fragment arises from the cleavage of the C1-C2 bond.

-

M⁺• (m/z 168/170) → [C₈H₆Cl]⁺ (m/z 137/139) + CH₂OH

-

-

Formation of Chlorotropylium Ion: Rearrangement and cleavage can lead to the formation of a stable chlorotropylium ion.

-

This can result in a fragment at m/z 111/113.

-

The following diagram illustrates the primary predicted fragmentation pathways for this compound under electron ionization.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide to 6-Chloro-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

6-Chloro-2,3-dihydro-1H-inden-1-ol, a halogenated derivative of the indanol scaffold, represents a molecule of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The incorporation of a chlorine atom onto the aromatic ring of the indanol structure imparts unique physicochemical properties that can be strategically exploited in the design of novel therapeutic agents. The indane ring system itself is a recurring motif in a variety of biologically active compounds, and its derivatives have shown a broad spectrum of pharmacological activities.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its potential applications as a versatile building block in the synthesis of complex molecular architectures. The insights provided herein are intended to empower researchers to leverage the unique attributes of this compound in their scientific endeavors. The strategic placement of the chloro and hydroxyl functionalities makes this molecule a valuable synthon for introducing the 6-chloroindane moiety into larger, more complex molecules.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are summarized in the table below. While experimentally determined data for this specific molecule is limited, the properties can be reliably estimated based on its structural similarity to the parent compound, 1-indanol, and its common precursor, 6-chloro-1-indanone.

| Property | Value | Source/Method |

| CAS Number | 52085-98-0 | [1] |

| Molecular Formula | C₉H₉ClO | Inferred from structure |

| Molecular Weight | 168.62 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | [2] |

| Melting Point | 71-79 °C (for precursor 6-chloro-1-indanone) | [3] |

| Boiling Point | 110 °C at 0.01 Torr (for precursor 6-chloro-1-indanone) | [3] |

| Solubility | Sparingly soluble in water; Soluble in alcohols, ethers, and chlorinated solvents (Predicted) | [2] |

Synthesis and Characterization: A Practical Approach

The most direct and common synthetic route to this compound is the reduction of its corresponding ketone, 6-chloro-1-indanone. This transformation is a staple in organic synthesis, and several reliable methods can be employed.

Experimental Protocol: Reduction of 6-Chloro-1-indanone

This protocol describes a standard laboratory procedure for the synthesis of this compound using sodium borohydride as the reducing agent.

Materials:

-

6-Chloro-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-1-indanone (1.0 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of methanol).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the predicted key spectral features based on the known data for 1-indanol and the influence of the chlorine substituent.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the carbinol proton (CH-OH), and the aliphatic protons of the five-membered ring. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The carbinol proton will appear as a multiplet, and the adjacent methylene protons will show complex splitting patterns due to diastereotopicity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the chlorinated aromatic ring.

-

Reactions of the Hydroxyl Group: The secondary alcohol functionality can undergo a variety of transformations, including oxidation back to the ketone, esterification, etherification, and conversion to other functional groups. These reactions allow for the attachment of various side chains and pharmacophores.

-

Reactions of the Aromatic Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under certain conditions, or it can be utilized in transition metal-catalyzed cross-coupling reactions to introduce further complexity to the molecule.

The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[4] The indanol scaffold is a key structural element in a number of pharmaceuticals and drug candidates. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as neuroscience, oncology, and infectious diseases.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

-

Hazard Statements (Predicted):

-

Harmful if swallowed.[6]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from commercially available starting materials, coupled with the strategic placement of its reactive functional groups, makes it an attractive building block for the creation of diverse and complex molecular libraries. The insights provided in this technical guide are intended to facilitate the effective utilization of this compound in the pursuit of novel scientific discoveries.

References

- Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE - ChemicalBook. (2025).

- This compound | 52085-98-0 - ChemicalBook. (2023).

- 6-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE CAS#: 13099-73-5. (n.d.).

- SAFETY DATA SHEET - 6-Chloro-1-hexanol. (n.d.).

- 6-Chloro-2,3-dihydro-1H-isoindol-1-one - PubChem. (n.d.).

- 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one. (n.d.).

- Safety Data Sheet - 6-Chloro-1-hexanol-d6. (2025).

- SAFETY DATA SHEET - 1-Indanol. (2025).

- 6-Chloro-2,3-dihydro-1H-inden-1-amine. (n.d.).

- SAFETY DATA SHEET - 1-Amino-2-indanol. (2024).

- Safety Data Sheet - 7-Chloro-1H-indazol-5-amine. (2024).

- 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one(343852-44-8) 1H NMR - ChemicalBook. (n.d.).

- 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem. (n.d.).

- 6-Chloro-1-indanone CAS#: 14548-38-0 - ChemicalBook. (n.d.).

- Solubility and stability of 6-Chloro-1-hexanol. (2025).

- 6-CHLORO-1-INDANONE 96 14548-38-0 wiki - Guidechem. (n.d.).

- 6-chloro-1-hexanol, 2009-83-8. (n.d.).

- 343852-44-8|6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one. (n.d.).

- Chemical and physical properties of 7-chloro-4-indanol. (2025).

- The Versatility of 6-Chloro-1-hexanol in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Profes. (n.d.).

- 6-Chloro-1-indanone | CAS 14548-38-0 | SCBT. (n.d.).

- 6-Chloroindole(17422-33-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- 6-Chloro-1-hexanol | C6H13ClO | CID 74828 - PubChem. (n.d.).

- 1-Indanol | C9H10O | CID 22819 - PubChem. (n.d.).

- Biochemical Reagent - 6-Chloro-1-hexanol. (n.d.).

- 1-INDANOL | 6351-10-6 - ChemicalBook. (2025).

- 1H-Inden-1-ol, 2,3-dihydro- - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.).

- Synthetic method of 5-chloro-1-indanone - Google Patents. (n.d.).

- Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (n.d.).

- 6-Chloro-2,3-dihydro-1H-indole | CAS#:52537-00-5 | Chemsrc. (2025).

- 6-Chloro-2,3-dihydro-1H-inden-4-ol. (n.d.).

- The Chemistry Behind Success: Utilizing 6-Chloro-1-hexanol in Advanced Organic Synthesis. (n.d.).

- CAS 6351-10-6 1-Indanol. (n.d.).

- (R)-(-)-1-Indanol 99 697-64-3 - Sigma-Aldrich. (n.d.).

- Indanol - Wikipedia. (n.d.).

- NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2025).

- 1-INDANOL(6351-10-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.

- The Chemistry of 6-Chloro-1-hexanol: Reactions and Transformations. (n.d.).

- 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology.

- 1-Indanol 98 6351-10-6 - Sigma-Aldrich. (n.d.).

- Synthesis of 1-indanones with a broad range of biological activity. (n.d.).

Sources

- 1. This compound | 52085-98-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Chloro-1-indanone CAS#: 14548-38-0 [m.chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 6-Chloro-1-indanone | C9H7ClO | CID 5100705 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted 1-Indenols for Pharmaceutical Research

Introduction: The Rising Prominence of 1-Indenols in Drug Discovery

Substituted 1-indenols, and their parent indane scaffolds, are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have demonstrated a wide array of pharmacological activities, including potent antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] Their significance is underscored by their presence in drugs targeting critical cellular pathways. For instance, various indazole derivatives, which share a similar bicyclic core, have been successfully developed as kinase inhibitors for cancer therapy, targeting enzymes like Chek1, and PI3-kinase.[3][4][5] The therapeutic potential of these scaffolds drives the continuous need for efficient, versatile, and stereoselective synthetic methods to generate novel analogs for drug development pipelines.[6][7][8]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted 1-indenols. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis of their scopes and limitations.

Modern Synthetic Approaches to Substituted 1-Indenols

The synthesis of substituted 1-indenols has evolved from classical methods to highly efficient transition-metal-catalyzed reactions. This guide will focus on three principal and complementary strategies: rhodium-catalyzed annulation, palladium-catalyzed cross-coupling and cyclization, and the functionalization of 1-indanones with organometallic reagents.

Rhodium-Catalyzed Annulation of Arylboronic Acids and Alkynes: A Convergent and Versatile Strategy

Rhodium-catalyzed annulation reactions have emerged as a powerful tool for the convergent synthesis of highly substituted 1-indenols.[9] This methodology typically involves the reaction of an ortho-carbonylated arylboronic acid with an alkyne, offering high regioselectivity and yields under mild conditions.[4][10] A significant advantage of this approach is the potential for enantioselective synthesis through the use of chiral ligands.[11][12]

The choice of a rhodium catalyst, often paired with a diene or phosphine ligand, is critical for promoting the key steps of the catalytic cycle. The reaction is believed to proceed through a sequence of transmetalation, migratory insertion, and intramolecular carbonyl addition.

The proposed catalytic cycle begins with the transmetalation of the arylboronic acid to a rhodium(I) complex, forming an arylrhodium species. Subsequent migratory insertion of the alkyne into the aryl-rhodium bond generates a vinylrhodium intermediate. The regioselectivity of this insertion is a key determinant of the final product structure. Finally, an intramolecular nucleophilic attack of the vinylrhodium moiety onto the pendant carbonyl group, followed by protonolysis, affords the 1-indenol product and regenerates the active rhodium catalyst.

Diagram of the Rhodium-Catalyzed Annulation Workflow

Caption: A generalized workflow for the synthesis of substituted 1-indenols via rhodium-catalyzed annulation.

This protocol is a representative example of the rhodium-catalyzed annulation of an o-acylphenylboronic acid with an internal alkyne.

Materials:

-

o-Acetylphenylboronic acid

-

3-Hexyne

-

[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

1,4-Dioxane

-

Potassium hydroxide (KOH)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(cod)Cl]₂ (3 mol%), o-acetylphenylboronic acid (1.2 equivalents), and potassium hydroxide (2 equivalents).

-

Solvent and Reagent Addition: 1,4-Dioxane and degassed water (40:1 ratio) are added to the Schlenk tube. Finally, 3-hexyne (1 equivalent) is added via syringe.

-

Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 48 hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-diethyl-1-phenyl-1H-inden-1-ol.

| Entry | Arylboronic Acid | Alkyne | Product | Yield (%) | Reference |

| 1 | o-Formylphenylboronic acid | Diphenylacetylene | 1,2,3-Triphenyl-1H-inden-1-ol | 95 | [10] |

| 2 | o-Formylphenylboronic acid | 1-Phenyl-1-propyne | 2-Methyl-1,3-diphenyl-1H-inden-1-ol | 88 | [10] |

| 3 | o-Acetylphenylboronic acid | Diphenylacetylene | 1-Methyl-2,3-diphenyl-1H-inden-1-ol | 92 | [10] |

| 4 | o-Formylphenylboronic acid | 4-Octyne | 2,3-Dipropyl-1-phenyl-1H-inden-1-ol | 91 | [4] |

Palladium-Catalyzed Synthesis: A Complementary Approach

Palladium catalysis offers a complementary set of methods for constructing the indenol framework. These reactions often start from readily available ortho-haloaryl aldehydes or ketones and proceed through a cascade of cross-coupling and cyclization steps.

A common palladium-catalyzed route to indenols involves the reaction of an o-bromobenzaldehyde with an alkyne. The proposed mechanism initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by the insertion of the alkyne into the aryl-palladium bond, generating a vinylpalladium intermediate. Intramolecular nucleophilic attack of the vinylpalladium species onto the aldehyde carbonyl group leads to a cyclized palladium alkoxide. Subsequent protonolysis or β-hydride elimination followed by tautomerization can yield the desired indenol or the corresponding indanone.

Diagram of the Palladium-Catalyzed Synthesis Mechanism

Caption: A simplified mechanistic pathway for the palladium-catalyzed synthesis of 1-indenols.

This protocol outlines a general procedure for the palladium-catalyzed synthesis of indenols from o-bromobenzaldehydes and alkynes.

Materials:

-

o-Bromobenzaldehyde

-

Diphenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A mixture of o-bromobenzaldehyde (1 equivalent), diphenylacetylene (1.2 equivalents), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2 equivalents) is placed in a flame-dried Schlenk flask under an argon atmosphere.

-

Solvent Addition: Anhydrous DMF is added to the flask via syringe.

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The residue is purified by column chromatography on silica gel to yield the substituted 1-indenol.

Synthesis from 1-Indanones: The Classical Approach

A well-established and reliable method for the synthesis of 1-indenols involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to a 1-indanone precursor.[13] This two-step approach, involving the synthesis of the indanone followed by its functionalization, offers a high degree of control over the substituent introduced at the 1-position.

The underlying principle of this method is the classic nucleophilic addition to a carbonyl group. The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 1-indanone. The choice of the organometallic reagent directly dictates the nature of the substituent introduced at the C1 position of the indenol. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

This protocol details the synthesis of a 1-alkyl-1-indenol from 1-indanone.

Materials:

-

1-Indanone

-

Magnesium turnings

-

1-Bromobutane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for Grignard reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen or argon atmosphere.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

In the dropping funnel, prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

-

Addition of 1-Indanone:

-

Dissolve 1-indanone (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the freshly prepared Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography or recrystallization to afford pure 1-butyl-2,3-dihydro-1H-inden-1-ol.

-

Asymmetric Synthesis of 1-Indenols

The synthesis of enantiomerically pure 1-indenols is of paramount importance for the development of chiral drugs.[11][12] Transition metal catalysis, particularly with rhodium, has proven to be highly effective for achieving high levels of enantioselectivity.[10] This is typically accomplished by employing chiral ligands that create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

| Entry | Alkyne | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | 1-Phenyl-1-propyne | (S)-BINAP | 90 | 85 | [10] |

| 2 | 4-Octyne | (R,R)-Me-DuPhos | 92 | 94 | [4] |

| 3 | 1-(p-Tolyl)-1-propyne | (S,S)-Chiraphos | 85 | 91 | [10] |

| 4 | Diphenylacetylene | (R)-Segphos | 96 | 97 | [4] |

Conclusion and Future Perspectives

The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a diverse range of substituted 1-indenols. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability of starting materials, and the requirement for stereocontrol. Rhodium- and palladium-catalyzed reactions offer convergent and efficient routes to complex indenols, while the classical Grignard approach provides a reliable method for the introduction of a single substituent at the 1-position.

As the demand for novel and effective therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 1-indenols and related scaffolds will remain a key area of research. Future efforts will likely focus on expanding the substrate scope of catalytic reactions, developing more effective and readily available chiral catalysts for asymmetric synthesis, and exploring the application of these compounds in a wider range of therapeutic areas.

References

- Ahsan, M. J., et al. (2017). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PubMed Central.

- Chidipudi, S. R., Burns, D. J., Khan, I., & Lam, H. W. (2015). Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C-H Functionalization and Spiroannulation.

- Garland, M., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-53.

- BenchChem. (2025).

- Hayashi, T., et al. (2005). Rhodium-catalyzed Synthesis of Indenols by Regioselective Coupling of Alkynes with Ortho-carbonylated Arylboronic Acids. Chemistry Letters, 34(9), 1294-1295.

- Huang, S., et al. (2020). Enantioselective synthesis of indenols via rhodium(III)–catalyzed C-H activation/annulation of ketones with alkynes. Semantic Scholar.

- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Khan Academy.

- Matsuda, T., Makino, M., & Murakami, M. (2005). Synthesis of 1H-inden-1-ol derivatives via rhodium-catalyzed annulation of o-acylphenylboronic acids with alkynes. Tokyo University of Science.

- Manna, A., et al. (2019). Identification of Substituted 1 H -Indazoles as Potent Inhibitors for Immunosuppressive Enzyme Indoleamine 2,3-Dioxygenase 1.

- Shintani, R., Okamoto, K., & Hayashi, T. (2005).

- Tang, H. Y., et al. (2024). Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. Journal of Organic Chemistry, 89(1), 784-792.

- Copeland, R. A. (2007). Targeting enzyme inhibitors in drug discovery. Expert Opinion on Therapeutic Targets, 11(7), 967-78.

- Czubatka-Bieńkowska, A., & Gornowicz, A. (2022). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 18, 1346-1393.

- Guha, R. (2016). Preclinical Pharmacology and Toxicology: an Important Aspect in Drug Discovery. Semantic Scholar.

- Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-12.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15185-15195.

- Liu, Z., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

- Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Bentham Science.

- Szymański, P., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(49), 31951-31971.

- Tzertzinis, G., & Afantitis, A. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Molecules, 25(24), 6034.

- Wang, C., et al. (2022). Rhodium-catalyzed formal [2 + 2 + 1] annulation of arylboronic acids with alkynes. Organic Chemistry Frontiers, 9(24), 6915-6919.

- Zhang, D., Yum, E. K., Liu, Z., & Larock, R. C. (2005). Synthesis of Indenes by the Palladium-Catalyzed Carboannulation of Internal Alkynes. Organic Letters, 7(22), 4963-4966.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Rhodium-Catalyzed Successive C–H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit / Organic Letters, 2019 [sci-hub.box]

- 4. Sci-Hub. Rhodium-catalyzed Synthesis of Indenols by Regioselective Coupling of Alkynes with Ortho-carbonylated Arylboronic Acids / Chemistry Letters, 2005 [sci-hub.box]

- 5. Rhodium catalyzed multicomponent dehydrogenative annulation: one-step construction of isoindole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C-H Functionalization and Spiroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 6-Chloro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract